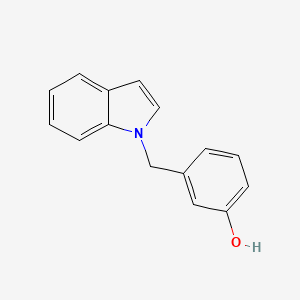

5-hydroxybenzyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-hydroxybenzyl-1H-indole is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

One of the notable applications of 5-hydroxybenzyl-1H-indole derivatives is their antiviral activity, particularly against the hepatitis B virus (HBV). Research has shown that indole derivatives, including those with hydroxyl substitutions, exhibit significant antiviral properties. A study optimized a series of 5-hydroxy-1H-indole-3-carboxylates, demonstrating potent anti-HBV activities. The most effective compounds achieved IC50 values as low as 3.1 μmol/L, indicating their potential as therapeutic agents against HBV infection .

Antimicrobial Properties

This compound and its derivatives have also been explored for their antimicrobial properties. A study synthesized various indole derivatives that exhibited strong antibacterial and antifungal activities. For instance, certain compounds demonstrated substantial selectivity towards malignant cell lines while sparing healthy cells, showcasing their potential in targeted cancer therapies . Additionally, research on bis-indole derivatives revealed significant cytotoxicity against multiple human cancer cell lines, indicating a promising avenue for anticancer drug development .

Antioxidant Activity

The antioxidant properties of this compound derivatives have been investigated, revealing their ability to scavenge free radicals and protect cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders. The structure-activity relationship studies have indicated that specific substitutions on the indole ring enhance antioxidant efficacy, making these compounds valuable in developing nutraceuticals and pharmaceuticals aimed at oxidative stress-related conditions .

Anticancer Applications

The anticancer potential of this compound is particularly noteworthy. Several studies have highlighted its ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, one study reported that certain indole derivatives caused cell cycle arrest and apoptosis in colorectal cancer cells (HT29), demonstrating selective toxicity towards cancerous tissues while preserving healthy cells . Furthermore, the compound's mechanism of action includes the accumulation of reactive oxygen species and disruption of mitochondrial membrane potential, which are critical pathways in cancer therapy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound derivatives is essential for optimizing their therapeutic efficacy. Various studies have employed molecular docking and quantitative structure-activity relationship (QSAR) analyses to elucidate how different substituents on the indole ring influence biological activity. For instance, modifications at the C-3 position significantly affected antimicrobial and anticancer activities, guiding future synthetic efforts towards more potent analogs .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound applications:

Case Studies

Several case studies further illustrate the applications of this compound:

- HBV Inhibition : A study optimized a series of indole derivatives for anti-HBV activity using QSAR models, leading to the synthesis of new compounds with enhanced efficacy.

- Cancer Treatment : Research focusing on indole-imidazole derivatives revealed significant cytotoxicity against colorectal cancer cells while maintaining low toxicity to normal intestinal cells.

- Antioxidant Mechanisms : Investigations into the antioxidant properties highlighted the role of specific functional groups in enhancing radical scavenging capabilities.

Analyse Chemischer Reaktionen

Chemical Reactivity

5-Hydroxybenzyl-1H-indole exhibits reactivity governed by the electron-rich indole core and the hydroxy group. Key reaction pathways include:

-

Electrophilic Substitution

-

Iodination at C-5

-

Hydroxy Group Modifications

-

O-Acylation : Reaction with acylating agents (e.g., acetyl chloride) under basic conditions.

-

Oxidation : Conversion to carbonyl groups using oxidizing agents like KMnO₄.

-

Electrophilic Substitution Data

| Reaction Type | Position | Reagent | Yield | Reference |

|---|---|---|---|---|

| Electrophilic substitution | C-3 | Nitration, alkylation | High | |

| Iodination | C-5 | NIS, BF3·Et2O | 61–78% |

Challenges and Considerations

Eigenschaften

Molekularformel |

C15H13NO |

|---|---|

Molekulargewicht |

223.27 g/mol |

IUPAC-Name |

3-(indol-1-ylmethyl)phenol |

InChI |

InChI=1S/C15H13NO/c17-14-6-3-4-12(10-14)11-16-9-8-13-5-1-2-7-15(13)16/h1-10,17H,11H2 |

InChI-Schlüssel |

GDKMJVKWWJKLTG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC(=CC=C3)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.